4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C27H26N2O4 This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a benzyloxyphenyl group, and a methylbenzyl ester group
Preparation Methods
The synthesis of 4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzylamine with 2-(benzyloxy)benzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Scientific Research Applications
4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
When compared to similar compounds, 4-Methylbenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique structural features and versatile reactivity. Similar compounds include:
4-Methoxybenzyl chloride: Used in organic synthesis as a protecting group for alcohols.
4-(Benzyloxy)phenol: Utilized in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide and hetaryl-azophenol dyes.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
Properties
IUPAC Name |
(4-methylphenyl)methyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-12-14-21(15-13-18)17-33-26(30)24-19(2)28-27(31)29-25(24)22-10-6-7-11-23(22)32-16-20-8-4-3-5-9-20/h3-15,25H,16-17H2,1-2H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULZMPUNHBCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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